molecular formula C19H16N2O5S2 B2425191 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-17-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2425191
CAS No.: 868676-17-9
M. Wt: 416.47
InChI Key: COQOIGNOOUMIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole ring, a thiazole ring, and a phenylsulfonyl group

Preparation Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiazole ring: This step often involves the condensation of α-haloketones with thiourea.

    Coupling of the benzo[d][1,3]dioxole and thiazole rings: This can be done using palladium-catalyzed cross-coupling reactions.

    Introduction of the phenylsulfonyl group: This is typically achieved through sulfonylation reactions using sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with cellular proteins and enzymes. In cancer cells, the compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. This is achieved through the modulation of mitochondrial proteins such as Bcl-2 and Bax, resulting in the activation of caspases and subsequent cell death .

Comparison with Similar Compounds

Similar compounds to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-18(8-9-28(23,24)14-4-2-1-3-5-14)21-19-20-15(11-27-19)13-6-7-16-17(10-13)26-12-25-16/h1-7,10-11H,8-9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQOIGNOOUMIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.